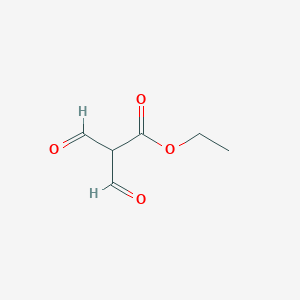

Ethyl 2-formyl-3-oxopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-formyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-10-6(9)5(3-7)4-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFLBGNCDZYITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452447 | |

| Record name | ethyl 2-formyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80370-42-9 | |

| Record name | ethyl 2-formyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-formyl-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-formyl-3-oxopropanoate (CAS 80370-42-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-formyl-3-oxopropanoate, with the CAS registry number 80370-42-9, is a highly reactive trifunctional organic compound. Its unique structure, incorporating an ester, a ketone, and a formyl group, makes it a valuable and versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications, particularly in the synthesis of heterocyclic compounds and as a key intermediate in the pharmaceutical industry. Notably, it plays a crucial role in the synthesis of Regadenoson, a coronary vasodilator. This document aims to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature, often with a pungent odor characteristic of esters and carbonyl compounds.[1] It is soluble in many organic solvents but has limited solubility in water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 80370-42-9 | [1][2] |

| Molecular Formula | C₆H₈O₄ | [1][2] |

| Molecular Weight | 144.13 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | Ethyl diformylacetate, (Ethoxycarbonyl)malonaldehyde | [4] |

| Boiling Point | 32 °C at 0.3 mmHg | [2][4] |

| Density | 1.143 g/cm³ | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the formylation of ethyl 3,3-diethoxypropionate using ethyl formate in the presence of a strong base like potassium tert-butoxide.[5]

Experimental Protocol: Formylation of Ethyl 3,3-diethoxypropionate

This protocol is adapted from a known synthetic route.[5][6]

Materials:

-

Ethyl 3,3-diethoxypropionate

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl formate

-

Potassium tert-butoxide (tBuOK), 1M solution in THF

-

Hydrochloric acid (HCl), 6N

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask, dissolve ethyl 3,3-diethoxypropionate (1 equivalent) in anhydrous THF.

-

Add ethyl formate (4 equivalents) to the solution at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a 1M solution of potassium tert-butoxide in THF (2.2 equivalents) via an addition funnel over 30 minutes, ensuring the internal temperature remains below 5 °C. The solution will turn a dark orange color.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours, then continue stirring for another 18 hours.

-

Concentrate the reaction mixture under reduced pressure to remove a significant portion of the solvent.

-

Cool the remaining brownish solution in an ice bath and adjust the pH to 3 by the slow addition of 6N hydrochloric acid, keeping the internal temperature below 20 °C. A bright yellow suspension will form.

-

Warm the mixture to room temperature and stir for 1 hour.

-

Further concentrate the mixture in vacuo at room temperature.

-

Add water to dissolve any remaining solids, followed by the addition of ethyl acetate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow oil.

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Applications in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various heterocyclic compounds, which form the core structures of many pharmaceutical agents.[1] Its ability to undergo cyclocondensation reactions makes it particularly useful.

Synthesis of Pyrazole Derivatives and Regadenoson

A significant application of this compound is in the synthesis of pyrazole derivatives. This is exemplified in the production of Regadenoson, a selective A₂A adenosine receptor agonist used as a coronary vasodilator in cardiac stress testing.[7]

In the synthesis of Regadenoson, 2-hydrazinoadenine is cyclized with ethyl 2-formyl-3-oxopropionate to form the key pyrazole intermediate.[7] This pyrazole derivative then undergoes further functionalization to yield the final active pharmaceutical ingredient.

Diagram 2: Role in Regadenoson Synthesis

Caption: Synthesis of Regadenoson from this compound.

Experimental Protocol: Cyclization to Pyrazole Intermediate

The following is a generalized protocol based on the known reactivity for the synthesis of pyrazole derivatives.[7][8][9]

Materials:

-

2-Hydrazinoadenine

-

This compound

-

Ethanol

-

Acetic acid

Procedure:

-

Dissolve 2-hydrazinoadenine (1 equivalent) in a mixture of ethanol and acetic acid.

-

Add this compound (1 equivalent) to the solution.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution upon cooling or after partial removal of the solvent under reduced pressure.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry to obtain the pyrazole intermediate.

-

Further purification can be achieved by recrystallization if necessary.

Other Synthetic Applications

The reactivity of this compound also allows for its use in the synthesis of other heterocyclic systems, such as pyridines, through multicomponent reactions like the Hantzsch pyridine synthesis, although specific protocols are less commonly documented.[4]

Safety and Handling

This compound is an irritant and may cause skin and eye irritation.[3] It may also cause an allergic skin reaction.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with significant applications in the pharmaceutical industry. Its ability to participate in the construction of complex heterocyclic scaffolds, such as the pyrazole core of Regadenoson, highlights its importance for drug development professionals. The synthetic protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound.

Please note: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions. Always consult the relevant safety data sheets before handling any chemicals.

References

- 1. Ethyl 2-formyl 3-oxopropanoate | 80370-42-9 | FE30884 [biosynth.com]

- 2. WO2016126734A1 - Process of making regadenoson and novel polymorph thereof - Google Patents [patents.google.com]

- 3. This compound | C6H8O4 | CID 11029955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propanoicacid,2-formyl-3-oxo-,ethylester | 80370-42-9 [chemicalbook.com]

- 5. Synthesis routes of Ethyl 3,3-diethoxypropionate [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of Regadenoson [cjph.com.cn]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chim.it [chim.it]

An In-depth Technical Guide to Ethyl 2-formyl-3-oxopropanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-formyl-3-oxopropanoate, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. Its unique trifunctional nature, possessing an ester, a ketone, and a formyl group, makes it a highly reactive and valuable intermediate for drug development and chemical research. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its significant applications in the pharmaceutical industry.

Core Chemical Properties

This compound is a colorless to pale yellow liquid with the chemical formula C₆H₈O₄ and a molecular weight of approximately 144.12 g/mol .[1] It is characterized by its reactivity, stemming from the three distinct functional groups.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₄ | [1] |

| Molecular Weight | 144.12 g/mol | [1] |

| CAS Number | 80370-42-9 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 181.5 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 67.4 ± 26.0 °C | [3] |

| Storage | Store in a freezer under an inert atmosphere. | [4][5] |

Spectroscopic Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the formyl proton, and signals for the methine proton. The exact chemical shifts would be dependent on the solvent and the predominant tautomeric form (keto or enol). |

| ¹³C NMR | Carbonyl carbons of the ester and ketone, the formyl carbon, and carbons of the ethyl group. The chemical shifts will vary depending on the tautomeric equilibrium. |

| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching vibrations of the ester, ketone, and aldehyde functionalities. O-H stretching may be observed if the enol form is present. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns resulting from the loss of the ethoxy group, formyl group, and other fragments. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the formylation of a suitable precursor such as ethyl acetoacetate or its enol ether equivalent, ethyl 3,3-diethoxypropanoate. The Vilsmeier-Haack reaction is a well-established method for formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on the Vilsmeier-Haack reaction, which is a versatile method for formylating electron-rich compounds.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetoacetate (or a suitable precursor)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium acetate or other mild base

-

Ice bath

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with continuous stirring. The reaction is exothermic and should be controlled to maintain a low temperature. This results in the formation of the electrophilic Vilsmeier reagent (a chloromethyliminium salt).

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of ethyl acetoacetate in anhydrous DCM dropwise, while maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for a period of 10-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured into a beaker of crushed ice and a solution of a mild base such as sodium acetate is added to neutralize the excess acid and hydrolyze the intermediate iminium salt to the desired aldehyde.

-

Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

References

- 1. This compound | C6H8O4 | CID 11029955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | CAS#:80370-42-9 | Chemsrc [chemsrc.com]

- 4. 80370-42-9|this compound|BLD Pharm [bldpharm.com]

- 5. Ethyl 2-formyl 3-oxopropanoate | 80370-42-9 | FE30884 [biosynth.com]

An In-Depth Technical Guide to the Molecular Structure of Ethyl 2-formyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of Ethyl 2-formyl-3-oxopropanoate, a versatile building block in organic synthesis. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental context.

Molecular Structure and Identifiers

This compound is an organic compound characterized by the presence of ester, aldehyde, and ketone functional groups. This trifunctional nature makes it a highly reactive and valuable intermediate in the synthesis of a wide range of chemical entities, particularly heterocyclic compounds.

Below is a summary of its key molecular identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Chemical Formula | C₆H₈O₄[1] |

| Molecular Weight | 144.13 g/mol [2] |

| CAS Number | 80370-42-9[1] |

| SMILES String | CCOC(=O)C(C=O)C=O[1] |

| InChI | InChI=1S/C6H8O4/c1-2-10-6(9)5(3-7)4-8/h3-5H,2H2,1H3[1] |

| InChIKey | HMFLBGNCDZYITR-UHFFFAOYSA-N[1] |

The structural representation of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Physical State | Liquid | [3] |

| Boiling Point | 32 °C at 0.3 mmHg | [2] |

| Density | 1.143 g/cm³ | [2] |

| Storage Temperature | Store in freezer | [3] |

Synthesis Protocols

General Experimental Workflow for Formylation:

Caption: Generalized workflow for the synthesis of this compound.

Detailed Protocol (Hypothetical, based on related procedures):

-

Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A mixture of ethyl 3,3-diethoxypropanoate and an excess of ethyl formate is added dropwise to the sodium ethoxide solution at a low temperature (e.g., 0-5 °C).

-

Reaction: The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid) until the mixture is neutral or slightly acidic. The aqueous layer is then extracted several times with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

While a comprehensive, publicly available dataset of the 1H NMR, 13C NMR, IR, and mass spectra for this compound is limited, the expected spectral features can be predicted based on its structure. Commercial suppliers often confirm the availability of such data upon request.

Expected Spectroscopic Features:

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Ethyl group (CH₃) | ~1.3 ppm (triplet) |

| Ethyl group (CH₂) | ~4.2 ppm (quartet) | |

| Methine proton (CH) | Variable, likely deshielded | |

| Aldehydic protons (CHO) | ~9-10 ppm (singlets or doublets) | |

| ¹³C NMR | Ethyl group (CH₃) | ~14 ppm |

| Ethyl group (CH₂) | ~61 ppm | |

| Methine carbon (CH) | Variable | |

| Ester carbonyl (C=O) | ~160-170 ppm | |

| Ketone carbonyl (C=O) | ~190-200 ppm | |

| Aldehyde carbonyls (C=O) | ~190-200 ppm | |

| IR | C-H stretch (alkane) | ~2850-3000 cm⁻¹ |

| C=O stretch (ester) | ~1735-1750 cm⁻¹ | |

| C=O stretch (ketone) | ~1715 cm⁻¹ | |

| C=O stretch (aldehyde) | ~1720-1740 cm⁻¹ | |

| C-O stretch (ester) | ~1000-1300 cm⁻¹ | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 144.04 |

Reactivity and Applications in Synthesis

This compound is a key precursor in the synthesis of various heterocyclic systems due to its multiple reactive sites. Its utility is particularly prominent in multicomponent reactions.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[5][6] this compound can serve as a highly functionalized β-dicarbonyl component in variations of this synthesis, leading to the formation of polysubstituted pyridines.

Hantzsch Pyridine Synthesis Signaling Pathway:

Caption: Key steps in the Hantzsch pyridine synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[7][8] The aldehyde and ketone functionalities within this compound can readily participate in Knoevenagel condensations with other active methylene compounds, providing a route to highly functionalized and conjugated systems.

This reaction is typically catalyzed by a weak base, such as an amine. The active methylene compound can be, for example, malononitrile or another β-dicarbonyl compound.[7]

Logical Relationship in Knoevenagel Condensation:

Caption: Logical flow of the Knoevenagel condensation.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique combination of three reactive functional groups allows for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. This guide has provided a detailed overview of its molecular structure, properties, synthetic considerations, and key applications, offering a solid foundation for its use in research and development. Further investigation into specific reaction conditions and the exploration of its utility with a broader range of reaction partners will undoubtedly continue to expand its role as a powerful synthetic tool.

References

- 1. This compound | C6H8O4 | CID 11029955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-formyl 3-oxopropanoate | 80370-42-9 | FE30884 [biosynth.com]

- 3. Ethyl 2-formyl 3-oxopropanoate | 80370-42-9 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to Ethyl 2-formyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-formyl-3-oxopropanoate, a versatile dicarbonyl compound, serves as a crucial building block in organic synthesis, particularly in the construction of heterocyclic systems of significant interest to the pharmaceutical industry. Its unique structural features, possessing both an aldehyde and a β-ketoester moiety, allow for a diverse range of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and reactivity, with a focus on its applications in medicinal chemistry.

Synonyms and Alternative Names

A clear understanding of the various names and identifiers for this compound is essential for effective literature and database searches.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 80370-42-9[1] |

| Synonyms | (Ethoxycarbonyl)malonaldehyde[2] |

| 2-Formyl-3-oxo-propionic acid ethyl ester[3] | |

| Diformylacetic acid ethyl ester[2] | |

| Ethyl 2,2-diformylacetate[1] | |

| Ethyl diformylacetate[3] | |

| Ethyl 2-formyl-3-oxopropionate[3] | |

| (Ethoxycarbonyl)malondialdehyde | |

| Carbethoxymalonaldehyde[1] | |

| PubChem CID | 11029955[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₈O₄[1] |

| Molecular Weight | 144.13 g/mol [4] |

| Appearance | Colorless to pale yellow liquid[5] |

| Boiling Point | 181.5±35.0 °C at 760 mmHg[4] |

| Density | 1.1±0.1 g/cm³[4] |

| Flash Point | 67.4±26.0 °C[4] |

| Solubility | Soluble in organic solvents, sparingly soluble in water.[5] |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

A potential synthetic workflow for the formylation of ethyl acetoacetate.

Materials:

-

Ethyl acetoacetate

-

Sodium metal or sodium ethoxide

-

Ethyl formate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure (General Guidance):

-

Preparation of Sodium Ethoxide (if using sodium metal): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve clean sodium metal in absolute ethanol. Once the sodium has completely reacted, remove the excess ethanol under reduced pressure to obtain dry sodium ethoxide.

-

Enolate Formation: Suspend the sodium ethoxide in anhydrous diethyl ether or THF under a nitrogen atmosphere. Cool the suspension in an ice bath.

-

Formylation: Add ethyl acetoacetate dropwise to the cooled suspension with stirring. After the addition is complete, add ethyl formate dropwise, maintaining the low temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into ice-cold dilute hydrochloric acid to neutralize the base. Separate the organic layer.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Reactivity in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. Its dicarbonyl nature allows it to participate in condensation reactions with a variety of nucleophiles.

1. Hantzsch Pyridine Synthesis:

This multicomponent reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. This compound can conceptually act as both the aldehyde and one of the β-ketoester components in a modified Hantzsch-type synthesis.

2. Biginelli Reaction:

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones or thiones. The formyl group of this compound can serve as the aldehyde component in this reaction.

3. Knoevenagel Condensation:

This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. The formyl group of this compound is susceptible to Knoevenagel condensation with various nucleophiles.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the interaction of this compound with defined biological signaling pathways. However, the high reactivity of its aldehyde functionalities suggests potential for interaction with biological nucleophiles, a characteristic shared by many biologically active aldehydes.

Aldehydes are known to exert a range of biological effects, from acting as signaling molecules at low concentrations to inducing cellular damage at higher levels through the formation of adducts with proteins and DNA.[6][7] For instance, some aldehydes can modulate inflammatory responses by activating signaling pathways such as NF-κB.[6] The presence of two reactive carbonyl groups in this compound could potentially lead to cross-linking of biomolecules, a mechanism of action for some antimicrobial and cytotoxic agents.[8]

Given the absence of direct evidence for a specific signaling pathway, a logical workflow for investigating the potential biological activity of this compound would involve a series of screening and mechanistic studies.

A proposed workflow for the investigation of the biological effects of this compound.

Quantitative Data

At present, publicly available, detailed spectral data for this compound is limited. However, commercial suppliers often provide this data upon request with purchase. For structurally similar β-dicarbonyl compounds, the following spectral characteristics are typically observed:

-

¹H-NMR: The presence of enol and keto tautomers can lead to complex spectra. Signals for the ethyl group (triplet and quartet), the aldehydic proton (singlet), and the methine proton (singlet or broad signal) would be expected.

-

¹³C-NMR: Resonances for the ester carbonyl, ketone carbonyl, and aldehyde carbonyl carbons would be present, in addition to signals for the ethyl group and the α- and β-carbons.

-

IR Spectroscopy: Characteristic strong absorption bands for the C=O stretching vibrations of the ester, ketone, and aldehyde functionalities would be prominent.

-

Mass Spectrometry: The molecular ion peak would be observed, along with fragmentation patterns corresponding to the loss of ethoxy and formyl groups.

Conclusion

This compound is a highly reactive and synthetically useful molecule with significant potential in drug discovery and development. Its ability to participate in a variety of cyclocondensation reactions makes it an attractive starting material for the synthesis of diverse heterocyclic scaffolds. While its specific biological activities and mechanisms of action are yet to be fully elucidated, its chemical nature suggests that it could be a valuable tool for probing biological systems and a lead for the development of new therapeutic agents. Further research into its synthesis, reactivity, and biological properties is warranted to fully exploit its potential.

References

- 1. This compound | C6H8O4 | CID 11029955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Ethyl 2-formyl 3-oxopropanoate | 80370-42-9 | FE30884 [biosynth.com]

- 4. This compound | CAS#:80370-42-9 | Chemsrc [chemsrc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 7. homework.study.com [homework.study.com]

- 8. homework.study.com [homework.study.com]

An In-depth Technical Guide on the Keto-Enol Tautomerism of Ethyl 2-formyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the keto-enol tautomerism of ethyl 2-formyl-3-oxopropanoate, a β-dicarbonyl compound of interest in synthetic chemistry and drug development. Due to the limited direct experimental data on this specific molecule, this guide leverages established principles and data from closely related analogues, such as ethyl acetoacetate, to present a robust framework for its study. The document details the fundamental equilibrium, factors influencing tautomeric preference, detailed experimental protocols for analysis, and illustrative quantitative data.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1][2] For β-dicarbonyl compounds like this compound, this equilibrium is particularly significant. The presence of two carbonyl groups enhances the acidity of the α-hydrogen, facilitating the formation of the enol tautomer.[3] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the overall equilibrium.[2] Understanding this tautomeric balance is crucial as the distinct chemical properties of the keto and enol forms can significantly influence reactivity, bioavailability, and interaction with biological targets in drug development.

The Tautomeric Equilibrium of this compound

This compound can exist in equilibrium between its diketo form and several possible enol forms. The most stable enol tautomer is expected to be a conjugated system stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. This stabilization is a common feature in β-dicarbonyl compounds.[2]

Caption: Keto-enol equilibrium of this compound.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is sensitive to several factors, including solvent polarity, temperature, and the electronic effects of substituents.

-

Solvent Effects: The polarity of the solvent plays a crucial role. Nonpolar solvents tend to favor the enol form, as the intramolecular hydrogen bond is more stable in such environments. In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.[4]

-

Temperature: Temperature can also influence the equilibrium. Often, an increase in temperature can favor the diketo form. The thermodynamics of the equilibrium, including the change in enthalpy (ΔH) and entropy (ΔS), can be determined by studying the equilibrium constant at different temperatures (van't Hoff plot).[4]

-

Substituent Effects: Electron-withdrawing groups attached to the β-dicarbonyl framework can increase the acidity of the α-proton and favor the enol form.

Quantitative Analysis of Tautomerism

| Solvent | Dielectric Constant (ε) | % Enol (Illustrative for Ethyl Acetoacetate) | Keq ([Enol]/[Keto]) (Illustrative) |

| Hexane (nonpolar) | 1.9 | 46% | 0.85 |

| Carbon Tetrachloride | 2.2 | 33% | 0.49 |

| Chloroform | 4.8 | 15% | 0.18 |

| Acetone | 20.7 | 7% | 0.08 |

| Methanol (polar, protic) | 32.7 | 5% | 0.05 |

| Water (polar, protic) | 80.1 | <1% | <0.01 |

Note: This data is for ethyl acetoacetate and is intended to be illustrative of the expected solvent effects on a β-ketoester like this compound.

Experimental Protocols

The primary method for studying keto-enol tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy. The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation and quantification of distinct signals for both the keto and enol forms.[5][6]

Sample Preparation

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a known volume of the desired deuterated solvent (e.g., CDCl₃, (CD₃)₂CO, CD₃OD) in a standard NMR tube to a final concentration of approximately 0.1 M.

-

Ensure the sample is thoroughly mixed to achieve a homogeneous solution.

-

Allow the solution to equilibrate at the desired temperature for at least 30 minutes before analysis.

¹H NMR Data Acquisition

-

Acquire a ¹H NMR spectrum of the sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure proper shimming to obtain high-resolution spectra with sharp peaks.

-

Set the spectral width to encompass all expected proton signals (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Carefully phase and baseline correct the resulting spectrum.

Data Analysis and Calculation of Equilibrium Constant

-

Identify the characteristic signals for the keto and enol tautomers.

-

Keto form: Expect signals for the α-proton and the formyl protons.

-

Enol form: Expect a signal for the vinylic proton and a downfield signal for the enolic hydroxyl proton, which is often broadened due to exchange.

-

-

Integrate the well-resolved signals corresponding to each tautomer. It is crucial to compare signals that represent the same number of protons or to apply a correction factor. For instance, integrate the signal for the vinylic proton of the enol form and a signal corresponding to a known number of protons on the keto form.[7]

-

Calculate the mole fraction of each tautomer from the integrated areas.

-

The equilibrium constant (Keq) is calculated using the following formula: Keq = (Integral of Enol Signal / Number of Protons for Enol Signal) / (Integral of Keto Signal / Number of Protons for Keto Signal)

Caption: Experimental workflow for NMR analysis of keto-enol tautomerism.

Mechanistic Pathways of Tautomerization

The interconversion between the keto and enol forms can be catalyzed by either acid or base.

Acid-Catalyzed Tautomerization

Under acidic conditions, the carbonyl oxygen is first protonated, increasing the acidity of the α-proton. A weak base (such as the solvent) then removes the α-proton to form the enol.[1]

Caption: Acid-catalyzed keto-enol tautomerization pathway.

Base-Catalyzed Tautomerization

In the presence of a base, the α-proton is removed to form a resonance-stabilized enolate anion. Protonation of the enolate oxygen by a proton source (like the solvent) yields the enol.[1]

Caption: Base-catalyzed keto-enol tautomerization pathway.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior. While direct experimental data for this specific compound is sparse, a comprehensive understanding can be achieved by applying the principles established for analogous β-dicarbonyl compounds. The equilibrium is readily studied by ¹H NMR spectroscopy, and is influenced by solvent, temperature, and substituent effects. The detailed protocols and illustrative data provided in this guide offer a solid foundation for researchers and drug development professionals to investigate and manipulate the tautomeric equilibrium of this compound and related molecules. Further experimental and computational studies on this specific compound are warranted to fully elucidate its tautomeric properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. Keto-enol equilibrium [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-formyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-formyl-3-oxopropanoate (CAS No: 80370-42-9), a key intermediate in pharmaceutical and specialty chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the compound's structural and spectroscopic properties.

This compound is a colorless to pale yellow liquid with a molecular formula of C₆H₈O₄ and a molecular weight of 144.13 g/mol .[2][3] Its structure, featuring a formyl group, a ketone, and an ester moiety, leads to complex reactivity and makes it a versatile building block in organic synthesis.[1]

Spectroscopic Data Summary

While specific experimental spectra for this compound are not widely available in public databases, the expected spectroscopic characteristics can be inferred from the analysis of related β-keto esters and dicarbonyl compounds. The following tables summarize the anticipated quantitative data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -CH₃ (Ethyl group) |

| ~4.3 | Quartet | 2H | -OCH₂- (Ethyl group) |

| ~4.5 - 5.0 | Singlet/Doublet | 1H | -CH- (Methine proton) |

| ~9.5 - 10.0 | Singlet/Doublet | 1H | -CHO (Formyl proton) |

| ~12.0 - 15.0 | Broad Singlet | (variable) | Enolic -OH (if present) |

Note: The presence and integration of the enolic proton signal are highly dependent on the solvent and temperature, due to keto-enol tautomerism.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -CH₃ (Ethyl group) |

| ~62 | -OCH₂- (Ethyl group) |

| ~50 - 60 | -CH- (Methine carbon) |

| ~160 - 170 | C=O (Ester carbonyl) |

| ~190 - 200 | C=O (Ketone carbonyl) |

| ~195 - 205 | C=O (Aldehyde carbonyl) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~2820, ~2720 | Medium (often two bands) | C-H stretch (aldehyde) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1640 | Medium | C=C stretch (enol form) |

| ~1200 | Strong | C-O stretch (ester) |

Note: The carbonyl stretching region may show multiple or broadened peaks due to the presence of three carbonyl groups and potential keto-enol tautomerism.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 144 | Moderate | [M]⁺ (Molecular ion) |

| 115 | Moderate to Strong | [M - CHO]⁺ |

| 99 | Moderate | [M - OCH₂CH₃]⁺ |

| 71 | Moderate | [M - COOCH₂CH₃]⁺ |

| 45 | Moderate | [OCH₂CH₃]⁺ |

| 29 | Strong | [CHO]⁺ |

Note: The fragmentation pattern of β-keto esters is often dominated by cleavages alpha to the carbonyl groups.[4]

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound, based on standard practices for the analysis of liquid organic compounds and specifically β-keto esters.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons of interest.

-

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to obtain a spectrum with singlets for each carbon.

-

A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of the ¹³C isotope.

-

Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to aid in the assignment of carbon signals (CH₃, CH₂, CH, and quaternary carbons).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): A drop of neat this compound is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for relatively small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Techniques

Caption: Interrelation of spectroscopic techniques for structural elucidation.

References

In-depth Technical Guide: ¹H and ¹³C NMR of Ethyl 2-formyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl 2-formyl-3-oxopropanoate. Due to the presence of a β-dicarbonyl functionality, this compound predominantly exists in its enol tautomeric form in solution, a phenomenon that is critical for the accurate interpretation of its NMR spectra. This document details the tautomeric equilibrium, presents predicted ¹H and ¹³C NMR spectral data for the major enol tautomer, and outlines a general experimental protocol for acquiring high-quality NMR spectra for this and similar compounds. The information herein is intended to assist researchers in the identification, characterization, and quality control of this compound and its derivatives in a drug development setting.

Introduction

This compound, also known by synonyms such as ethoxycarbonylmalonaldehyde, is a key organic intermediate with the chemical formula C₆H₈O₄. Its molecular structure, featuring two electrophilic aldehyde functionalities flanking a carbon atom bonded to an ethyl ester group, makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds and other complex molecules. Precise structural characterization of this compound is essential for its effective use in research and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a detailed examination of the ¹H and ¹³C NMR spectroscopy of this compound, with a specific focus on interpreting the spectral features that arise from its inherent tautomerism.

Tautomerism of this compound

A salient feature of β-dicarbonyl compounds, including this compound, is their existence in a dynamic equilibrium between the diketo and enol tautomeric forms. This keto-enol tautomerism is a relatively slow process on the NMR timescale, which allows for the distinct observation of signals corresponding to each tautomer present in solution. The equilibrium position is sensitive to factors such as the solvent, temperature, and concentration.

In the case of this compound, the diketo form can undergo enolization to generate a more stable, conjugated mono-enol tautomer. This enol form is significantly stabilized by the formation of an intramolecular hydrogen bond, which creates a pseudo-six-membered ring. While two isomeric enol forms are theoretically possible due to the presence of two formyl groups, one form is generally expected to be predominant.

Caption: Tautomeric equilibrium of this compound.

Predicted ¹H and ¹³C NMR Data

Although specific, experimentally verified NMR data for this compound are not widely published, a robust prediction of its ¹H and ¹³C NMR spectra can be formulated by analogy to structurally similar compounds like ethyl acetoacetate and other β-dicarbonyls. The subsequent tables provide a summary of the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for the predominant enol tautomer, assuming a common deuterated solvent such as chloroform-d (CDCl₃).

Predicted ¹H NMR Data (Enol Form)

| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| -CH₃ (Ethyl) | Triplet | 1.2 – 1.4 | ~7.1 |

| -CH₂- (Ethyl) | Quartet | 4.1 – 4.3 | ~7.1 |

| =CH- (Enolic) | Doublet | 7.5 – 8.5 | ~8-10 |

| -OH (Enolic) | Broad Singlet | 12.0 – 14.0 | - |

| -CHO (Aldehydic) | Doublet | 9.5 – 10.0 | ~8-10 |

Predicted ¹³C NMR Data (Enol Form)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (Ethyl) | 13 – 15 |

| -C H₂- (Ethyl) | 60 – 62 |

| >C =O (Ester Carbonyl) | 165 – 175 |

| >C = (Enolic α-carbon) | 100 – 110 |

| =C H- (Enolic β-carbon) | 150 – 160 |

| -C HO (Aldehydic) | 180 – 190 |

Experimental Protocols for NMR Analysis

The following section outlines a generalized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra for liquid analytes such as this compound.

Sample Preparation

-

Analyte Purity: It is crucial to use a sample of high purity to prevent the appearance of interfering signals in the NMR spectrum.

-

Solvent Choice: A suitable deuterated solvent that readily dissolves the analyte should be selected. Chloroform-d (CDCl₃) is a versatile solvent for a wide range of organic compounds.

-

Sample Concentration:

-

For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient.

-

For ¹³C NMR spectroscopy, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is advisable to compensate for the low natural abundance of the ¹³C isotope.

-

-

Internal Standard: Tetramethylsilane (TMS) is commonly employed as an internal standard for calibrating the chemical shift scale to δ = 0.00 ppm. Alternatively, the residual proton signal of the deuterated solvent can be used for referencing.

-

Filtration: The prepared sample solution should be filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is essential to remove any undissolved particulate matter which can degrade the quality of the NMR spectrum.

-

Solution Homogeneity: Ensure the sample is thoroughly mixed within the NMR tube to achieve a homogeneous solution.

NMR Instrument Parameters

The parameters provided below are typical for a 400 MHz NMR spectrometer and may require further optimization based on the specific instrument and sample characteristics.

For ¹H NMR:

-

Pulse Sequence: A standard one-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2 to 4 seconds.

-

Relaxation Delay: 1 to 2 seconds.

-

Number of Scans: 8 to 16 scans are typically adequate.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Sequence: A proton-decoupled one-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1 to 2 seconds.

-

Relaxation Delay: 2 to 5 seconds.

-

Number of Scans: 1024 to 4096 scans, or more for dilute samples.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum should be accurately phased to ensure all peaks have a pure absorption lineshape, followed by a baseline correction to produce a flat spectral baseline.

-

Chemical Shift Referencing: The chemical shift axis is calibrated using either the internal standard (TMS at 0.00 ppm) or the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: For ¹H NMR spectra, the area under each signal is integrated to determine the relative ratios of the protons in the molecule.

-

Peak Identification: The chemical shifts of all significant peaks in both the ¹H and ¹³C spectra are identified and tabulated.

Logical Workflow for Spectral Analysis

An In-depth Technical Guide to the Infrared and Mass Spectrometry of Ethyl 2-formyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) characteristics of ethyl 2-formyl-3-oxopropanoate (C₆H₈O₄, CAS: 80370-42-9). This compound is a valuable intermediate in pharmaceutical synthesis and specialty chemical manufacturing.[1] A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and the monitoring of chemical reactions in which it is involved.

Molecular Structure and Spectroscopic Overview

This compound is a β-dicarbonyl compound featuring an ester, a ketone, and a formyl group. A key characteristic of β-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers. This equilibrium is influenced by factors such as solvent and temperature, and both forms can be observed and characterized by spectroscopic methods.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Predicted Infrared Absorption Data

The following table summarizes the predicted prominent IR absorption bands for this compound, considering both its keto and potential enol forms.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2980 - 2850 | Medium |

| C=O (ester) | Stretching | ~1740 | Strong |

| C=O (ketone) | Stretching | ~1715 | Strong |

| C=O (aldehyde) | Stretching | ~1725 | Strong |

| C-H (aldehyde) | Stretching | 2850 - 2750 (often two bands) | Weak to Medium |

| C-O (ester) | Stretching | 1300 - 1150 | Strong |

| O-H (enol) | Stretching (intramolecular H-bond) | 3200 - 2500 (broad) | Broad, Medium |

| C=C (enol) | Stretching | ~1640 | Medium |

| C=O (conjugated enol) | Stretching | ~1680 | Strong |

Experimental Protocol for Infrared Spectroscopy

This protocol outlines the procedure for obtaining a high-quality IR spectrum of liquid this compound using the attenuated total reflectance (ATR) or neat liquid film method.

Materials:

-

This compound (liquid)

-

FTIR spectrometer with a diamond or zinc selenide ATR accessory, or NaCl/KBr salt plates

-

Pasteur pipette or micropipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum:

-

ATR: Clean the ATR crystal surface with a lint-free wipe lightly moistened with isopropanol or acetone and allow it to dry completely. Record a background spectrum of the empty, clean crystal.

-

Neat Liquid Film: Place a clean, dry salt plate (NaCl or KBr) in the spectrometer's sample holder and record a background spectrum.

-

-

Sample Application:

-

ATR: Place a small drop (1-2 µL) of this compound directly onto the center of the ATR crystal. If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.

-

Neat Liquid Film: Place one drop of the sample onto the surface of one salt plate. Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Place the "sandwich" into the sample holder.

-

-

Spectrum Acquisition: Acquire the infrared spectrum of the sample over the range of 4000 cm⁻¹ to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Cleaning:

-

ATR: Thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent.

-

Salt Plates: Disassemble the salt plates and rinse them with a dry, non-polar solvent (e.g., anhydrous acetone or dichloromethane). Store the plates in a desiccator to prevent fogging from atmospheric moisture.

-

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight of a compound and produces a characteristic fragmentation pattern that aids in structural elucidation.

Predicted Mass Spectrometry Data

The following table summarizes the predicted key mass-to-charge ratios (m/z) for the major fragments of this compound in EI-MS. The molecular weight of this compound is 144.12 g/mol .[2][3][4][5]

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 144 | [C₆H₈O₄]⁺• | Molecular Ion (M⁺•) |

| 115 | [M - CHO]⁺ | Loss of the formyl radical |

| 99 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 87 | [M - COOCH₂CH₃]⁺ | Loss of the ethoxycarbonyl radical |

| 71 | [CH₃CH₂OCO]⁺ | Ethoxycarbonyl cation |

| 45 | [OCH₂CH₃]⁺ | Ethoxy cation |

| 29 | [CHO]⁺ | Formyl cation |

Experimental Protocol for Electron Ionization Mass Spectrometry

This protocol describes a general procedure for the analysis of liquid this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Materials:

-

This compound

-

High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

-

GC-MS system equipped with an EI source

-

Appropriate GC column (e.g., a non-polar or medium-polarity column)

-

Microsyringe for sample injection

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile, high-purity solvent.

-

GC-MS System Setup:

-

Set the GC oven temperature program to ensure good separation of the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C), and then hold for a few minutes.

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Set the carrier gas (typically helium) flow rate.

-

For the MS, set the ion source temperature (e.g., 230 °C) and the electron energy to 70 eV. Set the mass analyzer to scan a suitable mass range (e.g., m/z 20-200).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

-

Data Acquisition: The GC will separate the components of the sample, and as they elute from the column, they will enter the MS ion source to be ionized and fragmented. The mass analyzer will separate the ions based on their m/z ratio, and the detector will record their abundance.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to identify the molecular ion and the characteristic fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

References

Theoretical and Computational Insights into Ethyl 2-formyl-3-oxopropanoate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-formyl-3-oxopropanoate is a dicarbonyl compound with significant potential as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its rich chemical functionality, arising from the presence of ester, aldehyde, and ketone moieties, allows for a variety of chemical transformations. This guide provides an in-depth analysis of the theoretical and computational aspects of this compound, focusing on its structural properties, keto-enol tautomerism, and potential biological relevance in the context of dicarbonyl-mediated signaling pathways. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, computational chemistry, and drug development.

Introduction

This compound (also known as ethyl diformylacetate) is a key intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.[1] Its structural features make it a valuable precursor for the synthesis of bioactive molecules, including potential antiviral agents and enzyme inhibitors.[1] The presence of two carbonyl groups in close proximity leads to interesting chemical properties, most notably the existence of a tautomeric equilibrium between the keto and enol forms. Understanding this equilibrium is crucial for predicting the molecule's reactivity and for designing synthetic pathways that leverage its unique chemical nature.

From a biological perspective, dicarbonyl compounds are known to be involved in the formation of Advanced Glycation End-products (AGEs), which play a significant role in various pathological conditions.[2][3][4] This guide will explore the potential for this compound to participate in such pathways, providing a rationale for its study in the context of drug development and toxicology.

Molecular Properties and Structure

The fundamental properties of this compound are summarized in Table 1. These properties have been compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₄ | [5][6] |

| Molecular Weight | 144.13 g/mol | [5][6] |

| CAS Number | 80370-42-9 | [5][7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 181.5 ± 35.0 °C at 760 mmHg | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

The structure of this compound is characterized by a propanoate backbone with a formyl group and a ketone group attached to the second carbon. The molecule's IUPAC name is this compound.[5]

Theoretical and Computational Studies: Keto-Enol Tautomerism

A central aspect of the chemistry of this compound is its ability to exist as a mixture of keto and enol tautomers. This equilibrium is fundamental to its reactivity and is influenced by factors such as solvent polarity and temperature.

Caption: Keto-Enol Tautomerism of this compound.

Computational chemistry provides powerful tools to investigate this tautomeric equilibrium. Density Functional Theory (DFT) is a widely used method for such studies, offering a good balance between accuracy and computational cost.

Computational Methodology

A typical computational protocol to study the keto-enol tautomerism of this compound would involve the following steps:

-

Geometry Optimization: The 3D structures of both the keto and enol tautomers are optimized to find their lowest energy conformations. A common level of theory for this is B3LYP with a 6-31G(d,p) basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Solvation Effects: To simulate the effect of a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed. This is crucial as the tautomeric equilibrium is highly solvent-dependent.

-

Relative Energy Calculations: The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers are calculated to determine their relative stabilities.

Expected Computational Results

Based on studies of similar β-dicarbonyl compounds, it is expected that the enol form of this compound will be significantly stabilized by an intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen. In the gas phase and in non-polar solvents, the enol form is likely to be the more stable tautomer. In polar, protic solvents, the keto form may become more stabilized due to intermolecular hydrogen bonding with the solvent molecules.

Table 2: Hypothetical Relative Energies of Tautomers (kcal/mol)

| Tautomer | Gas Phase (ΔG) | Water (ΔG) |

| Keto | 0.0 (Reference) | 0.0 (Reference) |

| Enol | -2.5 | -0.8 |

Note: These are hypothetical values for illustrative purposes, based on trends observed for similar molecules. Actual values would need to be calculated.

Experimental Protocols

Synthesis of this compound

General Protocol:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), phosphorus oxychloride (POCl₃) is slowly added to an excess of N,N-dimethylformamide (DMF) at 0 °C with stirring. The mixture is then allowed to warm to room temperature to form the Vilsmeier reagent.

-

Formylation: The substrate, ethyl 3,3-diethoxypropanoate, is dissolved in a suitable solvent (e.g., dichloromethane) and added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The synthesized this compound should be characterized by standard spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aldehydic proton, and the methine proton. In the enol form, a signal for the hydroxyl proton and a vinyl proton would be observed. The integration of the signals corresponding to the keto and enol forms can be used to determine the tautomeric ratio in the NMR solvent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons (ketone, aldehyde, and ester), the carbons of the ethyl group, and the methine/vinyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups. The carbonyl stretching frequencies will be particularly informative. The keto form will show distinct C=O stretching bands for the ketone, aldehyde, and ester groups. The enol form will show a broad O-H stretching band and a C=O stretching band at a lower frequency due to conjugation and intramolecular hydrogen bonding.

Table 3: Expected Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehyde (-CHO) | δ 9.5-10.5 ppm |

| Methine (keto form) | δ 4.0-5.0 ppm | |

| Vinyl (enol form) | δ 7.0-8.0 ppm | |

| Hydroxyl (enol form) | δ 10.0-15.0 ppm (broad) | |

| ¹³C NMR | Carbonyl (C=O) | δ 160-200 ppm |

| IR | C=O (ester) | ~1735-1750 cm⁻¹ |

| C=O (aldehyde) | ~1720-1740 cm⁻¹ | |

| C=O (ketone) | ~1705-1725 cm⁻¹ | |

| O-H (enol) | ~2500-3300 cm⁻¹ (broad) |

Note: These are expected ranges and the actual values may vary.

Biological Relevance and Signaling Pathways

Dicarbonyl compounds, such as this compound, are reactive species that can participate in various biological processes. One of the most significant is their role in the formation of Advanced Glycation End-products (AGEs).[2][3][4]

The AGE-RAGE Signaling Pathway

AGEs are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars and dicarbonyl compounds with proteins, lipids, and nucleic acids.[2] The accumulation of AGEs is associated with aging and the pathogenesis of various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.[3]

AGEs exert their pathogenic effects in part by interacting with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[4] The binding of AGEs to RAGE activates a cascade of intracellular signaling pathways, leading to oxidative stress, inflammation, and cellular dysfunction.

Caption: The AGE-RAGE signaling pathway initiated by dicarbonyl compounds.

Potential Role of this compound in Glycation

As a dicarbonyl compound, this compound has the potential to react with the free amino groups of amino acid residues in proteins (such as lysine and arginine) to form AGEs.[2] This non-enzymatic reaction, known as glycation, can alter the structure and function of proteins, contributing to the pathological consequences associated with AGE accumulation.

The study of the reactivity of this compound with amino acids and proteins, both computationally and experimentally, is therefore of great interest in the context of drug development and toxicology. Understanding its potential to form AGEs can help in assessing its safety profile and in designing molecules with reduced off-target effects.

Conclusion

This compound is a molecule of significant interest for both synthetic and medicinal chemists. Its rich chemical functionality and the intriguing nature of its keto-enol tautomerism offer numerous opportunities for the synthesis of complex molecular architectures. Computational studies, particularly DFT calculations, are invaluable tools for understanding its structure, stability, and reactivity.

Furthermore, its classification as a dicarbonyl compound places it within the broader context of biological processes such as the formation of Advanced Glycation End-products. The potential for this compound to participate in the AGE-RAGE signaling pathway highlights the importance of considering its biological activity and potential toxicological profile in drug development programs.

This technical guide provides a foundational understanding of the theoretical and computational aspects of this compound. Further experimental and computational research is warranted to fully elucidate its chemical and biological properties and to harness its potential in the development of new therapeutics.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. portlandpress.com [portlandpress.com]

- 3. An overview on glycation: molecular mechanisms, impact on proteins, pathogenesis, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H8O4 | CID 11029955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:80370-42-9 | Chemsrc [chemsrc.com]

- 7. This compound - CAS - 80370-42-9 | Axios Research [axios-research.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Physical Properties of Ethyl 2-formyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 2-formyl-3-oxopropanoate (CAS No: 80370-42-9). The document details quantitative physical data, standardized experimental protocols for their determination, and logical workflows to aid in laboratory settings. This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents and specialty chemicals.[1]

Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₆H₈O₄.[2][3][4][5][6][7] At room temperature, it typically presents as a colorless to pale yellow liquid or oil.[1][8] Its structure, featuring formyl, ketone, and ester functional groups, makes it a reactive building block in organic synthesis.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₄ | [2][3][4][5][6][7] |

| Molecular Weight | 144.13 g/mol | [3][4][5][7][8][9] |

| Appearance | Colorless to pale yellow liquid/oil | [1][8] |

| Density | 1.1 ± 0.1 g/cm³; 1.143 g/cm³ | [2][9][10] |

| Boiling Point | 181.5 ± 35.0 °C at 760 mmHg; 32 °C at 0.3 mmHg | [2][3][8][9][10][11] |

| Melting Point | Not Available | [3][12] |

| Flash Point | 67.4 ± 26.0 °C | [2][10][11] |

| Refractive Index | 1.421; 1.4710 to 1.4750 | [2][8][11] |

| Solubility | Soluble in Chloroform, Methanol; Sparingly soluble in water | [1][8] |

Experimental Protocols

Detailed methodologies for determining the principal physical properties of a liquid sample like this compound are provided below.

Determination of Density

The density of a liquid is its mass per unit volume. This protocol uses a simple and direct measurement method.[13][14][15][16][17]

Apparatus:

-

Analytical balance (readable to at least 0.01 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer (density bottle) for higher accuracy

-

Thermometer

-

The liquid sample (this compound)

Procedure:

-

Measure the Mass of the Empty Container: Place a clean, dry graduated cylinder or pycnometer on the analytical balance and record its mass (m₁).[13]

-

Add the Liquid Sample: Carefully add a known volume of this compound to the graduated cylinder (e.g., 10 mL). If using a pycnometer, fill it completely. Record the precise volume (V).[14]

-

Measure the Total Mass: Weigh the container with the liquid sample and record the total mass (m₂).[13]

-

Measure the Temperature: Use a thermometer to measure the temperature of the liquid, as density is temperature-dependent.[14]

-

Calculate Density: The mass of the liquid (m) is m₂ - m₁. Calculate the density (ρ) using the formula: ρ = m / V

-

Repeatability: For accuracy, repeat the measurement at least three times and calculate the average density.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. The capillary method using a Thiele tube is common for small sample volumes.[18][19][20][21][22]

Apparatus:

-

Thiele tube or an oil bath setup

-

High-temperature thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid sample

Procedure:

-

Sample Preparation: Fill the small test tube with the liquid sample to a depth of about 2-3 cm.